Citronellyl formate
Overview
Description
Mechanism of Action
Target of Action
Citronellyl formate is primarily used in the fragrance industry . It is a key component in creating a variety of floral notes, particularly those reminiscent of rose petals . Its primary targets are the olfactory receptors in the nose, which detect the compound’s distinct, fresh, and floral scent .
Mode of Action
The interaction of this compound with its targets is primarily through olfactory perception. When inhaled, the compound binds to specific olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its characteristic scent .
Biochemical Pathways
This compound belongs to the class of organic compounds known as fatty alcohol esters . It is synthesized in specialized tissues known as glandular trichomes present in leaves, green branches, and fresh flowers . In ester biosynthesis, alcohol acyltransferases (AATs) catalyze the condensation of acyl-CoAs and alcohols to form esters .
Pharmacokinetics
Its distribution would be systemic, and it would be metabolized and excreted through standard bodily processes .
Result of Action
The primary result of this compound’s action is the perception of its distinct, fresh, and floral scent, which is reminiscent of rose petals . This scent can add color to a wide range of different flavor types . In addition, citronellol, a major component of this compound, has been shown to inhibit degranulation and TNF-α production by mast cells .
Action Environment
The production and constancy of this compound in plants are strongly affected by environmental conditions such as climate, soil, humidity, fertilizer, and seasonal variation . These factors can influence the compound’s action, efficacy, and stability. For instance, changes in environmental conditions can affect the concentration of this compound in plants, thereby influencing the intensity of the fragrance in products that use it .
Preparation Methods
Citronellyl formate can be synthesized through the esterification of citronellol with formic acid. This reaction typically involves the use of an acid catalyst to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .
In industrial settings, this compound is often produced using renewable materials to ensure consistent quality and to help preserve natural resources . The lab-created version of this compound is designed to mimic its natural counterpart, ensuring that it retains its characteristic aroma and properties .
Chemical Reactions Analysis
Citronellyl formate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of formic acid and other oxidation products.
Reduction: this compound can be reduced to citronellol, the parent alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Citronellyl formate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of esterification reactions and as a standard in gas chromatography.
Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antimicrobial properties.
Industry: It is widely used in the fragrance and flavor industry to impart floral and fruity notes to various products
Comparison with Similar Compounds
Citronellyl formate is similar to other esters such as geranyl acetate and geranyl propionate. it is more reminiscent of geranium essential oil due to its unique combination of floral and fruity notes . Other similar compounds include:
Geranyl acetate: Known for its sweet, fruity, and floral aroma.
Geranyl propionate: Characterized by its fruity and slightly spicy scent.
Citronellyl acetate: Has a fresh, citrusy, and slightly floral aroma.
This compound stands out due to its distinct rose-like scent and its versatility in various applications, making it a valuable compound in the fragrance and flavor industry .
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVIZQPWLDQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044772 | |
Record name | Citronellyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/strong, fruity, floral odour | |
Record name | Citronellyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 °C. @ 760.00 mm Hg | |
Record name | Citronellyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |
Record name | Citronellyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.903 | |
Record name | Citronellyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93919-91-6, 105-85-1, 93919-93-8 | |
Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citronellyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citronellyl formate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105851 | |
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Record name | (+)-3,7-Dimethyloct-6-enyl formate | |
Source | ChemIDplus | |
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Record name | (-)-3,7-Dimethyloct-6-enyl formate | |
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Record name | Citronellyl formate | |
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Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
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Record name | Citronellyl formate | |
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Record name | Citronellyl formate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (+)-3,7-dimethyloct-6-enyl formate | |
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Record name | (-)-3,7-dimethyloct-6-enyl formate | |
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Record name | CITRONELLYL FORMATE | |
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Record name | Citronellyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Citronellyl formate?
A1: this compound is an ester formed from citronellol and formic acid. Its structure contains a 10-carbon chain with a terminal isopropenyl group and a formate ester group attached to the 3rd carbon.
Q2: What are the molecular formula and weight of this compound?
A2: Its molecular formula is C11H20O2, and its molecular weight is 184.28 g/mol.
Q3: What are the primary natural sources of this compound?
A3: this compound is a significant constituent in the essential oils of various plants, including rose-scented geranium (Pelargonium species), Cymbopogon nardus [], and kumquat (Fortunella japonica Swingle) peel oil [].
Q4: How is this compound typically extracted?
A4: The most common extraction method is hydrodistillation [, , , , ], though alternative techniques like microwave-assisted hydrodistillation [] and dynamic headspace extraction using peat [] have also been explored.
Q5: How does the concentration of this compound vary in rose-scented geranium?
A5: The content of this compound in rose-scented geranium oil varies significantly depending on factors like cultivar [, , , ], season [, ], geographical location [], and growth conditions [, , , , , , , , , ].
Q6: Can co-distillation with weeds influence the this compound content in geranium oil?
A6: Yes, co-distillation of rose-scented geranium biomass with weed biomass has been shown to increase the concentration of this compound in the oil of certain cultivars [].
Q7: What antifungal properties does this compound exhibit?
A7: Research indicates that this compound possesses antifungal activity against Candida albicans [] and wood decay fungi [].
Q8: Does this compound contribute to the insecticidal activity of geranium oil?
A8: While this compound itself exhibits lower insecticidal activity compared to citronellol and geraniol, studies suggest it contributes synergistically to the overall insecticidal effect of geranium oil against Pediculus humanus capitis [].
Q9: How does this compound affect the aroma profile of essential oils?
A9: this compound contributes to the characteristic rosy, fruity aroma of rose-scented geranium oil []. In kumquat peel oil, it contributes to a distinct citronellyl aroma [].
Q10: Does this compound impact the antioxidant activity of essential oils?
A10: Research suggests that this compound may indirectly contribute to the overall antioxidant activity of essential oils, though its individual effect may be less pronounced compared to other major components [, ].
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